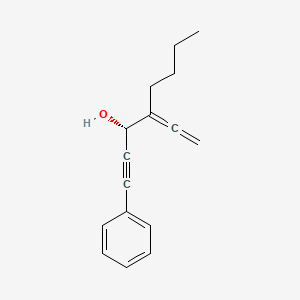
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL is an organic compound characterized by its unique structure, which includes an ethenylidene group, a phenyl group, and an oct-1-yn-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne and alkene coupling reactions, which can be facilitated by catalysts such as palladium or nickel. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethenylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL include:
Pyrrolopyrazine derivatives: These compounds share a similar structural motif and exhibit various biological activities.
Meso compounds: These compounds contain chiral centers arranged in a way that renders them achiral overall.
Eigenschaften
CAS-Nummer |
651020-81-4 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
InChI |
InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
BMRDODXTKUETSA-INIZCTEOSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)

![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
